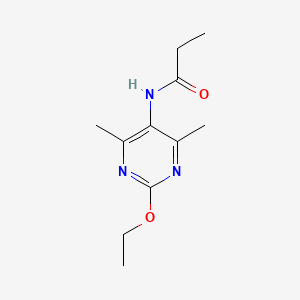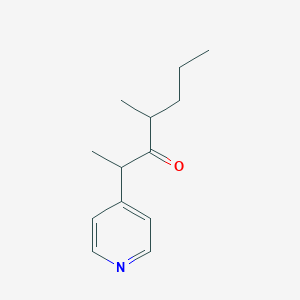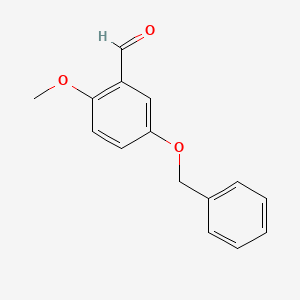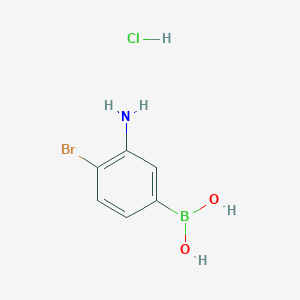
3-Amino-4-bromophenylboronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-Bromophenylboronic acid hydrochloride is a chemical compound with the CAS Number: 2096339-36-3 . It has a molecular weight of 252.3 .
Synthesis Analysis
Pinacol boronic esters, which are usually bench stable, easy to purify and often even commercially available have played a prominent role in the synthesis of compounds like 3-Amino-4-Bromophenylboronic acid hydrochloride . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-bromophenylboronic acid hydrochloride . The Inchi Code is 1S/C6H7BBrNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3,10-11H,9H2;1H .Chemical Reactions Analysis
3-Amino-4-Bromophenylboronic acid hydrochloride can be used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.3 .Scientific Research Applications
For example, one of the most common applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create carbon-carbon bonds between two organic compounds, which is a key step in the synthesis of many complex organic molecules .
-
Chemical Biology and Medicinal Chemistry
- Boronic acids have been used to develop sensors for carbohydrates, amino acids, amino alcohols, cyanides, fluoride, and α-hydroxy acids .
- They have also been used in the development of biorthogonal tools for disease-related biomolecule recognition .
- Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
-
Organic Synthesis
- Boronic acids are important in Suzuki-Miyaura coupling, a reaction used to create carbon-carbon bonds between two organic compounds .
- They are also used in aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives, and as a template in organic synthesis .
-
Material Chemistry
- In materials chemistry, boronic acids are important in crystal engineering, construction of polymers with reversible properties, building unique molecular architects, functionalization of nanostructures, separation and purification of glycosylated products, and feed-back controlled drug delivery (glucose) .
-
Biomedical Devices
-
Antiseptic
-
Insecticide
-
Dynamic Click Chemistry
- Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- This includes the development of reversible click reactions, which have been used in the creation of biomedical devices .
- The reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Bronsted-Lewis Acid Catalysts
-
Oxazaborolidines
-
Receptors and Sensors
-
Biological and Medicinal Applications
-
Preserving Woods and pH Buffer
Safety And Hazards
The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should rinse the mouth with water and seek medical attention .
properties
IUPAC Name |
(3-amino-4-bromophenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFJIXANNRLRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BBrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromophenylboronic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

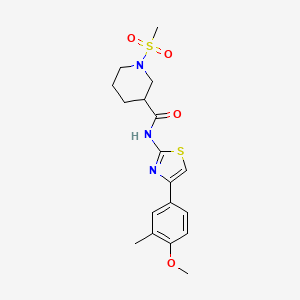
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
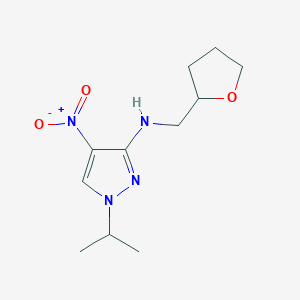
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
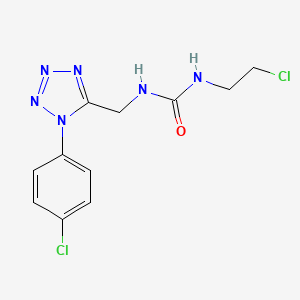

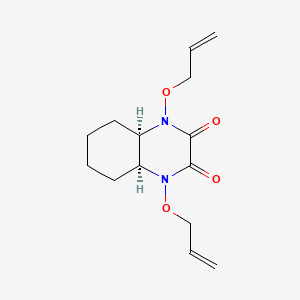
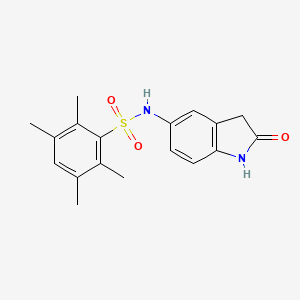

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)
